REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[C:10](Cl)(=[O:12])[CH3:11].[Cl-].[Cl-].[Cl-].[Al+3]>>[Cl:1][C:2]1[C:3]([F:9])=[CH:4][C:5]([OH:8])=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=1 |f:2.3.4.5|
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Name
|
|
Quantity
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5.1 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated at 180° C. for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
|
CUSTOM
|
Details
|
slowly quenched with 1M HCl
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Type
|
TEMPERATURE
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Details
|
while cooling in an ice-bath
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Type
|
WASH
|
Details
|
The precipitate was washed well with water
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |